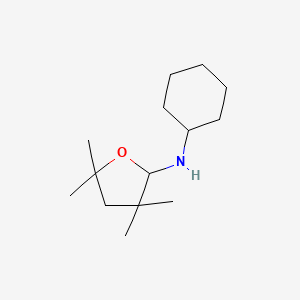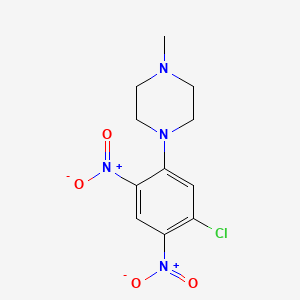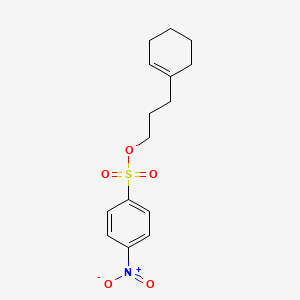
1-(Heptyloxy)-3-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Heptyloxy)-3-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of a heptyloxy group attached to a benzene ring, along with an isocyanate functional group
Méthodes De Préparation
The synthesis of 1-(Heptyloxy)-3-isocyanatobenzene typically involves the reaction of 1-(Heptyloxy)-3-nitrobenzene with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group. Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction parameters and to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(Heptyloxy)-3-isocyanatobenzene undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamic acids and esters.
Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and elastomers.
Common reagents used in these reactions include amines, alcohols, and water, with reaction conditions typically involving mild temperatures and the presence of catalysts to enhance reaction rates. Major products formed from these reactions include ureas, carbamates, and polyurethanes.
Applications De Recherche Scientifique
1-(Heptyloxy)-3-isocyanatobenzene has several scientific research applications:
Materials Science: It is used in the synthesis of polyurethanes, which are important materials in the production of foams, coatings, and elastomers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe for investigating the mechanisms of enzyme-catalyzed reactions.
Industrial Applications: The compound is used in the production of adhesives, sealants, and coatings due to its reactivity and ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of 1-(Heptyloxy)-3-isocyanatobenzene involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and carbamates, which are important intermediates in various chemical processes. The molecular targets and pathways involved in these reactions include the formation of covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable products.
Comparaison Avec Des Composés Similaires
1-(Heptyloxy)-3-isocyanatobenzene can be compared with other similar compounds, such as:
1-(Heptyloxy)-4-nitrobenzene: This compound contains a nitro group instead of an isocyanate group, which significantly alters its reactivity and applications.
1-(Heptyloxy)-3-nitrobenzene: Similar to the previous compound, but with the nitro group in a different position on the benzene ring.
4-(Heptyloxy)butan-1-ol: This compound contains a heptyloxy group attached to a butanol backbone, which affects its physical and chemical properties.
The uniqueness of this compound lies in its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis and industrial applications.
Propriétés
Numéro CAS |
55792-36-4 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-heptoxy-3-isocyanatobenzene |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-6-10-17-14-9-7-8-13(11-14)15-12-16/h7-9,11H,2-6,10H2,1H3 |
Clé InChI |
ZFPVJHJYNGTAKC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC(=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

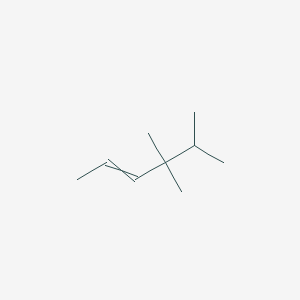
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
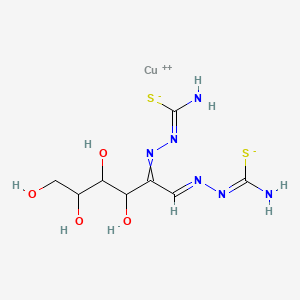
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
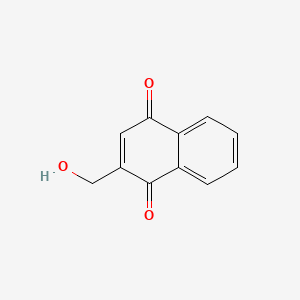
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)

